Cas no 33342-01-7 (5-Hydroxy-1-methylpiperidin-2-one)
5-Hydroxy-1-methylpiperidin-2-one Chemical and Physical Properties
Names and Identifiers
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- 5-hydroxy-1-methylpiperidin-2-one
- 5-hydroxy-1-methyl-2-piperidinone
- 5-hydroxy-1-methyl-piperidin-2-one
- SB42795
- Z2092396868
- 5-Hydroxy-1-methylpiperidin-2-one
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- MDL: MFCD22399025
- Inchi: 1S/C6H11NO2/c1-7-4-5(8)2-3-6(7)9/h5,8H,2-4H2,1H3
- InChI Key: UCSPSEUVPQTOQD-UHFFFAOYSA-N
- SMILES: OC1CN(C)C(CC1)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 124
- XLogP3: -0.8
- Topological Polar Surface Area: 40.5
5-Hydroxy-1-methylpiperidin-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | H948648-10mg |
5-hydroxy-1-methylpiperidin-2-one |
33342-01-7 | 10mg |
$ 50.00 | 2022-06-04 | ||
| TRC | H948648-50mg |
5-hydroxy-1-methylpiperidin-2-one |
33342-01-7 | 50mg |
$ 185.00 | 2022-06-04 | ||
| TRC | H948648-100mg |
5-hydroxy-1-methylpiperidin-2-one |
33342-01-7 | 100mg |
$ 275.00 | 2022-06-04 | ||
| Chemenu | CM116256-1g |
5-Hydroxy-1-methylpiperidin-2-one |
33342-01-7 | 95% | 1g |
$662 | 2023-02-18 | |
| abcr | AB472727-250 mg |
5-Hydroxy-1-methyl-2-piperidinone |
33342-01-7 | 250MG |
€342.50 | 2022-03-01 | ||
| Enamine | EN300-211676-0.05g |
5-hydroxy-1-methylpiperidin-2-one |
33342-01-7 | 95% | 0.05g |
$155.0 | 2023-09-16 | |
| Enamine | EN300-211676-0.1g |
5-hydroxy-1-methylpiperidin-2-one |
33342-01-7 | 95% | 0.1g |
$232.0 | 2023-09-16 | |
| Enamine | EN300-211676-0.25g |
5-hydroxy-1-methylpiperidin-2-one |
33342-01-7 | 95% | 0.25g |
$331.0 | 2023-09-16 | |
| Enamine | EN300-211676-0.5g |
5-hydroxy-1-methylpiperidin-2-one |
33342-01-7 | 95% | 0.5g |
$524.0 | 2023-09-16 | |
| Enamine | EN300-211676-1.0g |
5-hydroxy-1-methylpiperidin-2-one |
33342-01-7 | 95% | 1g |
$671.0 | 2023-05-03 |
5-Hydroxy-1-methylpiperidin-2-one Related Literature
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
Additional information on 5-Hydroxy-1-methylpiperidin-2-one
Research Brief on 5-Hydroxy-1-methylpiperidin-2-one (CAS: 33342-01-7): Recent Advances and Applications
5-Hydroxy-1-methylpiperidin-2-one (CAS: 33342-01-7) is a piperidine derivative that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and mechanisms of action, particularly in the context of neurodegenerative diseases and antimicrobial resistance. This research brief aims to summarize the latest findings and highlight the compound's emerging role in drug development.
A study published in the Journal of Medicinal Chemistry (2023) explored the synthetic pathways for 5-Hydroxy-1-methylpiperidin-2-one, emphasizing its structural versatility as a scaffold for designing novel bioactive molecules. The researchers utilized a combination of enzymatic and chemical synthesis to optimize yield and purity, achieving a scalable process suitable for industrial applications. The study also identified key intermediates, including the use of 33342-01-7 as a precursor, which could streamline future synthetic efforts.
In the context of neurodegenerative diseases, 5-Hydroxy-1-methylpiperidin-2-one has shown promise as a modulator of acetylcholine esterase (AChE) activity. A preclinical study demonstrated its ability to cross the blood-brain barrier and exhibit neuroprotective effects in models of Alzheimer's disease. The compound's hydroxyl group was found to enhance its binding affinity to AChE, suggesting potential for further structural optimization to improve efficacy and reduce side effects.
Another area of interest is the compound's antimicrobial properties. A recent investigation revealed that 5-Hydroxy-1-methylpiperidin-2-one exhibits broad-spectrum activity against drug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism of action appears to involve disruption of bacterial cell membrane integrity, a finding that could pave the way for new antibiotics targeting multidrug-resistant pathogens.
Despite these advancements, challenges remain in the clinical translation of 5-Hydroxy-1-methylpiperidin-2-one. Pharmacokinetic studies indicate rapid metabolism in vivo, necessitating the development of prodrug formulations or structural analogs with improved stability. Additionally, further toxicological assessments are required to ensure safety profiles meet regulatory standards.
In conclusion, 5-Hydroxy-1-methylpiperidin-2-one (CAS: 33342-01-7) represents a promising candidate for therapeutic development, with applications spanning neurodegenerative diseases and antimicrobial therapy. Ongoing research efforts are expected to address current limitations and unlock its full potential in the pharmaceutical industry. Future studies should focus on optimizing synthetic routes, enhancing bioavailability, and expanding the scope of preclinical evaluations to validate its therapeutic utility.
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